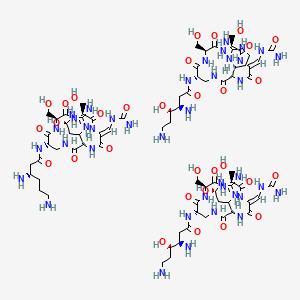
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dithiocarbamate group, which imparts significant reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent such as ethyl iodide. The reaction proceeds under mild conditions, often at room temperature, and in an organic solvent like ethanol or methanol. The general reaction scheme is as follows:
- Formation of Dithiocarbamate Intermediate:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexylethyldithiocarbamic acid.
-
C6H11NH2+CS2→C6H11NHCS2H
- Formation of Ammonium Salt:
- The intermediate then reacts with ethyl iodide to form the N-cyclohexylethylammonium salt.
-
C6H11NHCS2H+C2H5I→C6H11NHCS2C2H5NH3I
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt undergoes various chemical reactions, including:
- Oxidation:
- The dithiocarbamate group can be oxidized to form disulfides or sulfoxides.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction:
- Reduction reactions can convert the dithiocarbamate group to thiols.
- Reducing agents such as sodium borohydride are typically used.
- Substitution:
- The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
- Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt has numerous applications in scientific research:
- Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Acts as a stabilizer in polymer chemistry.
- Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
- Medicine:
- Explored for its potential use in drug delivery systems.
- Evaluated for its therapeutic effects in treating certain diseases.
- Industry:
- Utilized as a vulcanization accelerator in rubber production.
- Employed as a flotation agent in mineral processing.
作用机制
The mechanism by which Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The dithiocarbamate group can chelate metal ions, altering their availability and activity in biological systems. This chelation can inhibit enzyme activity or disrupt metal-dependent processes, leading to various biological effects.
相似化合物的比较
Similar Compounds:
- Dimethyldithiocarbamic acid N-dimethylammonium salt
- Diethyldithiocarbamic acid N-diethylammonium salt
- Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt
Uniqueness: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as metal chelation and enzyme inhibition, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
cyclohexyl(ethyl)carbamodithioic acid;N-ethylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS2.C8H17N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12);8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVLFPJEMODLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1.CCN(C1CCCCC1)C(=S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)

![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)


![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)

